molecular formula C15H16ClNO2S B10971619 2-chloro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide

2-chloro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide

Cat. No.: B10971619
M. Wt: 309.8 g/mol
InChI Key: UXCCDKWEHFATOO-UHFFFAOYSA-N
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Description

2-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE is an organic compound with a complex structure, characterized by the presence of a chloro group, an isopropylphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups.

Scientific Research Applications

2-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N-(2-ISOPROPYLPHENYL)PROPANAMIDE
  • 2-CHLORO-N-(2-ISOPROPYLPHENYL)ACETAMIDE

Uniqueness

Compared to similar compounds, 2-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE is unique due to the presence of the benzenesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8 g/mol

IUPAC Name

2-chloro-N-(2-propan-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16ClNO2S/c1-11(2)12-7-3-5-9-14(12)17-20(18,19)15-10-6-4-8-13(15)16/h3-11,17H,1-2H3

InChI Key

UXCCDKWEHFATOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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